molecular formula C9H7F3N2O B11892344 6-Amino-5-(trifluoromethyl)indolin-2-one

6-Amino-5-(trifluoromethyl)indolin-2-one

Cat. No.: B11892344
M. Wt: 216.16 g/mol
InChI Key: OOCBRBIFQRTRNZ-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)indolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)isatin with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Amino-5-(trifluoromethyl)indolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethoxy)indolin-2-one
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
  • 1-benzyl-1H-1,2,3-triazole derivatives

Uniqueness

6-Amino-5-(trifluoromethyl)indolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-4-2-8(15)14-7(4)3-6(5)13/h1,3H,2,13H2,(H,14,15)

InChI Key

OOCBRBIFQRTRNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)C(F)(F)F

Origin of Product

United States

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